N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzodioxole and carboxamide groups. Common reagents used in these reactions include hydrazine, various aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds with varying biological activities .
Scientific Research Applications
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has shown potential as an antileishmanial and antimalarial agent, making it a candidate for drug development.
Mechanism of Action
The mechanism by which N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-((2E)-2-{[3-(3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazinyl)benzamide
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Uniqueness
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of the thieno[3,4-c]pyrazole core and the benzodioxole moiety. This structural arrangement imparts distinct pharmacological properties, making it more effective in certain biological applications compared to its analogs .
Biological Activity
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thienopyrazole class and is characterized by the following structural features:
- Thieno[3,4-c]pyrazole core
- Benzodioxole moiety
- Carboxamide functional group
The molecular formula is C20H18N4O3S, with a molecular weight of approximately 378.45 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the benzodioxole group via electrophilic aromatic substitution.
- Carboxamide formation through acylation reactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that related thienopyrazole derivatives showed cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several pathogenic bacteria and fungi:
- Compounds in this class demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli .
The precise mechanisms underlying the biological activities of this compound involve:
- Inhibition of cell proliferation through interference with cell cycle progression.
- Induction of apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Case Studies
Several studies have been conducted to explore the biological activities of thienopyrazole derivatives:
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-12-2-5-14(6-3-12)23-19(15-9-27-10-16(15)22-23)21-20(24)13-4-7-17-18(8-13)26-11-25-17/h2-8H,9-11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFKVRJFSSMBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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